![molecular formula C17H12O3S B14379573 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-04-6](/img/structure/B14379573.png)
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione is a compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a naphthoquinone core with a methoxyphenylsulfanyl substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydroquinone derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the methoxyphenylsulfanyl group can interact with specific enzymes and proteins, further enhancing its biological activity.
Comparison with Similar Compounds
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione can be compared with other 1,4-naphthoquinone derivatives such as:
Lawsone: A natural hydroxy derivative with antimicrobial and dyeing properties.
Juglone: Another natural derivative known for its herbicidal and antimicrobial activities.
Naphthazarin: A synthetic derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89478-04-6 |
|---|---|
Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-11-6-8-12(9-7-11)21-16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
InChI Key |
LYUWJSZAWOWBCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
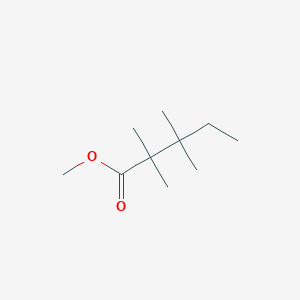
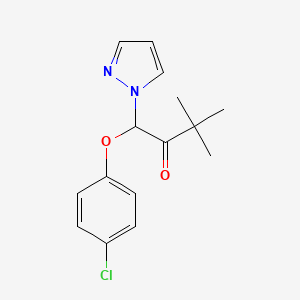
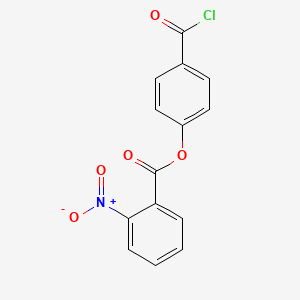
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
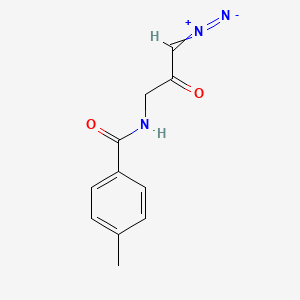
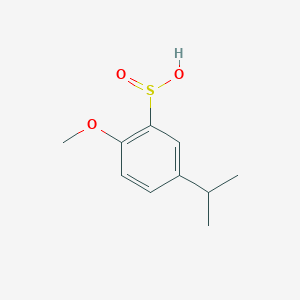
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
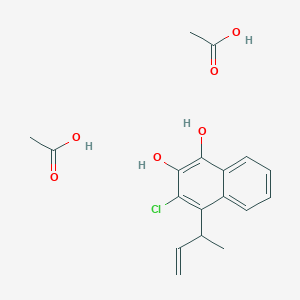

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
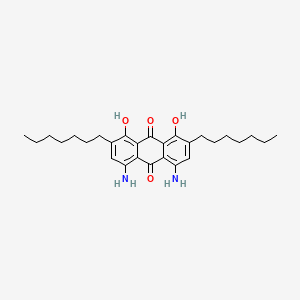
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)

